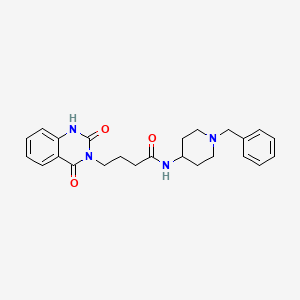![molecular formula C17H13BrN2OS B5232679 2-bromo-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5232679.png)
2-bromo-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-bromo-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing apoptosis and inhibiting the growth of cancer cells. The antifungal and antibacterial activity of the compound is believed to be due to its ability to disrupt the cell membrane of the microorganisms.
Biochemical and Physiological Effects:
Studies have shown that 2-bromo-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the growth of various fungi and bacteria. However, the compound has not been extensively studied for its biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-bromo-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide in lab experiments is its potential as a fluorescent probe for the detection of metal ions. The compound is also relatively easy to synthesize and purify. However, the limitations of using this compound in lab experiments include its limited solubility in water and the lack of understanding of its mechanism of action.
Future Directions
There are several future directions for the study of 2-bromo-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer, fungal infections, and bacterial infections. Another direction is to further explore its potential as a fluorescent probe for the detection of metal ions. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
In conclusion, 2-bromo-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound.
Synthesis Methods
The synthesis of 2-bromo-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide involves the reaction of 2-bromoacetophenone with 2-methyl-1,3-thiazol-4-ylamine followed by the reaction with 4-aminobenzamide. The resulting compound is purified through column chromatography to obtain the final product.
Scientific Research Applications
2-bromo-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide has been extensively studied for its potential applications in various fields. It has been found to exhibit anticancer, antifungal, and antibacterial properties. The compound has also been investigated for its potential as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
2-bromo-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2OS/c1-11-19-16(10-22-11)12-6-8-13(9-7-12)20-17(21)14-4-2-3-5-15(14)18/h2-10H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCQZILXGTZVHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

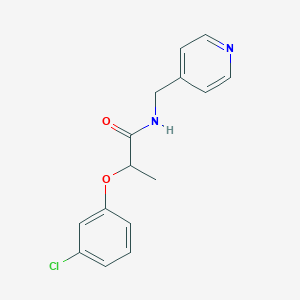
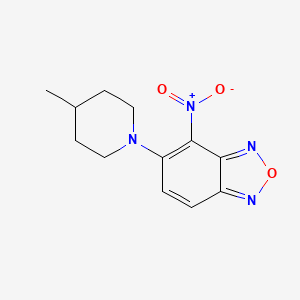
![4-bromo-2-[(4-cyclohexyl-1-piperazinyl)methyl]phenol ethanedioate (salt)](/img/structure/B5232608.png)

![N-{1-[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5232637.png)
![5-[2-(allyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232666.png)
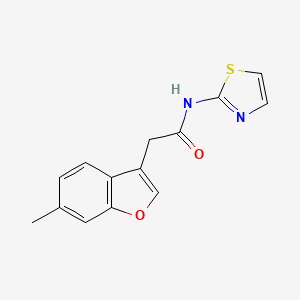
![N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5232676.png)
![3-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-nitrophenol](/img/structure/B5232684.png)

![2-(methoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5232698.png)
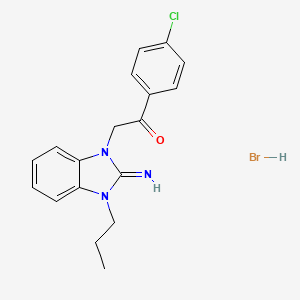
![1-(2-ethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232710.png)
